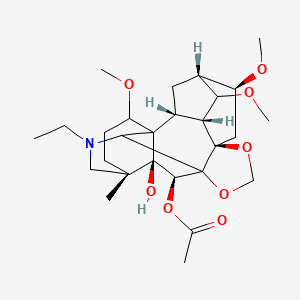![molecular formula C25H34N2O5 B11935237 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate](/img/structure/B11935237.png)
2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used for the treatment of postoperative ileus, a temporary impairment of bowel function following surgery . This compound does not penetrate the central nervous system and acts peripherally to inhibit the negative effects of opioids on the gastrointestinal system without affecting the desired analgesic effects of opioids .
Preparation Methods
The synthesis of 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate involves several stepsThe final product is obtained through crystallization and hydration processes .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually synthesized in a controlled environment to maintain the stability and quality of the final product .
Chemical Reactions Analysis
2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of piperidine derivatives.
Biology: It is used to study the effects of μ-opioid receptor antagonists on gastrointestinal function.
Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating postoperative ileus and other gastrointestinal disorders.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate involves its binding to μ-opioid receptors in the gastrointestinal tract. By acting as an antagonist, it inhibits the binding of opioids to these receptors, thereby preventing the negative effects of opioids on bowel function. This allows for normal gastrointestinal motility and function to be maintained .
Comparison with Similar Compounds
Similar compounds to 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate include:
Methylnaltrexone: Another μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxegol: A PEGylated derivative of naloxone used for the same purpose.
Naldemedine: A peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.
The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit the negative effects of opioids on the gastrointestinal system without affecting the central nervous system .
Properties
Molecular Formula |
C25H34N2O5 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate |
InChI |
InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2 |
InChI Key |
XSTFUWQLHMJPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide](/img/structure/B11935181.png)


![Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate](/img/structure/B11935201.png)
![4-amino-5-chloro-N-[[(2R)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B11935205.png)

![tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate](/img/structure/B11935218.png)

![8-(3-Fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11935225.png)

![(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)
![(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B11935233.png)
